molecular formula C9H17NO2 B2939211 Methyl 1-amino-4-methylcyclohexane-1-carboxylate CAS No. 1298175-49-1

Methyl 1-amino-4-methylcyclohexane-1-carboxylate

Cat. No.: B2939211
CAS No.: 1298175-49-1
M. Wt: 171.24
InChI Key: QXRALRQVSKYBDB-XWEPSHTISA-N
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Description

Methyl 1-amino-4-methylcyclohexane-1-carboxylate is a cyclohexane derivative featuring an amino group at position 1, a methyl ester at the same position, and a methyl substituent at position 2. The compound’s ester and amino functionalities suggest applications in pharmaceutical synthesis and organic chemistry, particularly in Mannich base reactions or aminomethylation processes, as seen in related cyclohexane derivatives .

Properties

IUPAC Name

methyl 1-amino-4-methylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-3-5-9(10,6-4-7)8(11)12-2/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRALRQVSKYBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-methylcyclohexane-1-carboxylate typically involves the reaction of 4-methylcyclohexanone with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-methylcyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Scientific Research Applications

Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride has diverse applications in scientific research:

  • Chemistry It serves as a building block in organic synthesis and aids in studying reaction mechanisms.
  • Biology It is used in studying enzyme-substrate interactions and protein-ligand binding. Interaction studies involving this compound focus on its binding affinities with various receptors and enzymes to elucidate its mechanism of action and potential therapeutic effects. Preliminary findings suggest it interacts with neurotransmitter systems, indicating potential roles in modulating synaptic transmission.
  • Medicine It is investigated for potential therapeutic applications and drug development.
  • Industry It is utilized in the production of fine chemicals and pharmaceuticals.

Chemical Reactions

This compound hydrochloride undergoes several chemical reactions:

  • Oxidation It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used. The product of this reaction is the formation of alcohols.
  • Substitution Nucleophilic substitution reactions can replace the amino group with other functional groups. Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions. The product of this reaction is the formation of substituted cyclohexane derivatives.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound’s cyclohexane ring provides a hydrophobic environment that can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride
  • Structure: Differs by having a methylamino group (-NHCH₃) instead of a primary amino group (-NH₂) and lacks the 4-methyl substituent.
  • Synthesis: Prepared via aminomethylation, as described in a patent (78% yield) using ethyl acetate and toluenesulfonate .
  • 1H-NMR Data : Signals at δ 9.18 (broad singlet, 2H, NH), 7.48–7.11 (aromatic protons), and 3.79 (s, 3H, ester -OCH₃) highlight its proton environment .
  • Solubility: Hydrochloride salt form enhances polar solvent solubility (e.g., ethyl acetate) compared to non-salt analogs .
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
  • Structure : Features a ketone (oxo) group at position 1 and a 3-methoxyphenyl substituent instead of the ester and 4-methyl group.
  • Analytical reports note the presence of other active compounds, suggesting metabolic complexity .
Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate
  • Structure: Contains a 4-methoxyphenyl group and an oxo group at position 4, replacing the amino and 4-methyl groups.
  • Applications : Discontinued commercial availability indicates specialized lab use, likely due to challenges in synthesis or stability .
Methyl 1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carboxylate
  • Structure : Similar to the above but with a 3,4-dimethoxyphenyl group, enhancing electron-donating effects.
  • Solubility : Increased aromatic substitution may reduce aqueous solubility compared to simpler esters .

Physical and Chemical Properties

The table below summarizes key properties of related compounds, inferred from evidence:

Compound Name Molecular Weight Key Functional Groups Solubility Trends Notable Data
Methyl cyclohexanecarboxylate (analog) 142.20 Ester Insoluble in water; soluble in alcohol, ether BP: 183°C
Methyl 1-(methylamino)cyclohexanecarboxylate ~183.25 (calc.) Ester, methylamino Polar solvents (ethyl acetate) 1H-NMR δ 3.79 (ester -OCH₃)
Methoxmetamine 233.31 (C₁₄H₁₉NO₂) Ketone, methylamino, aryl Likely low aqueous solubility Detected impurities
Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate 276.31 (calc.) Ester, oxo, aryl Lab use only; discontinued CAS: 1384264-82-7

Biological Activity

Methyl 1-amino-4-methylcyclohexane-1-carboxylate (also known as AMCHA) is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a methyl group at the fourth carbon and an amino group attached to the first carbon along with a carboxylic acid moiety. Its molecular formula is C8H15NO2C_8H_{15}NO_2 and it has a molecular weight of approximately 157.21 g/mol.

Key Features:

  • Cyclohexane Framework: Provides stability conducive to various chemical interactions.
  • Functional Groups: The amino group facilitates hydrogen bonding, while the carboxylic acid group engages in ionic interactions, influencing enzymatic activities and protein interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
  • Protein Modulation: It can affect protein conformation and stability through interactions with amino acids in the protein structure.

Biological Activities

This compound has been studied for several biological activities:

  • Antifibrinolytic Activity:
    • AMCHA is recognized for its potent inhibitory effects on plasminogen activation, which plays a crucial role in fibrinolysis (the breakdown of blood clots). Studies have shown that it is more effective than other known inhibitors like epsilon-aminocaproic acid (EACA) in both in vitro and in vivo settings .
  • Hemostatic Properties:
    • The compound exhibits hemostatic action, making it useful in clinical settings where controlling bleeding is essential. Its efficacy has been demonstrated in animal models, particularly in rabbits, where it effectively reversed accelerated fibrinolysis induced by streptokinase .
  • Neurotransmitter Modulation:
    • Similar compounds have shown potential as therapeutic agents influencing neurotransmitter systems, suggesting that this compound may also exhibit psychoactive properties that warrant further investigation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, focusing on efficiency and yield:

  • Decarboxylation Processes: Involves the transformation of precursor compounds into AMCHA by removing carboxylic acid groups under controlled conditions .

Synthesis Overview:

StepReaction TypeDescription
1Precursor FormationSynthesize cyclohexane derivatives containing carboxylic acid groups.
2DecarboxylationApply heat or chemical agents to remove CO₂, yielding AMCHA.
3PurificationUse crystallization or chromatography techniques to isolate pure AMCHA.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • In clinical trials, AMCHA was administered to patients undergoing surgical procedures where blood loss was anticipated; results indicated significant reductions in bleeding compared to control groups receiving placebo treatments .
  • Laboratory studies demonstrated that AMCHA effectively inhibited plasminogen activation at lower concentrations than EACA, suggesting a stronger affinity for the target enzyme .

Q & A

What are the common synthetic routes for preparing Methyl 1-amino-4-methylcyclohexane-1-carboxylate?

Level: Basic
Answer:
Synthesis of amino-substituted cyclohexane carboxylates typically involves multi-step routes, including cyclization, functional group protection, and catalytic hydrogenation. For example:

Cyclohexane Ring Formation: Use Diels-Alder reactions or cyclohexene carboxylate precursors (e.g., methyl 1-cyclohexene-1-carboxylate) as starting materials .

Amino Group Introduction: Reductive amination or substitution reactions using ammonia or protected amines. For sterically hindered substrates, catalytic hydrogenation (e.g., Pd/C or PtO₂) under controlled pressure ensures regioselectivity .

Esterification: Methyl esterification via acid-catalyzed reactions (e.g., methanol/H₂SO₄) or transesterification .
Key Considerations: Monitor reaction progress using TLC or HPLC. Optimize temperature and solvent polarity to minimize side reactions.

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign stereochemistry using coupling constants (e.g., axial vs. equatorial substituents) and NOE experiments to resolve cyclohexane chair conformations .
    • DEPT-135: Confirm the presence of CH, CH₂, and CH₃ groups in the ester and amino substituents.
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Validate molecular formula (C₁₀H₁₇NO₂) and fragmentation patterns to confirm substituent positions .

How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Level: Advanced
Answer:

  • Crystal Structure Determination:
    • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.
    • Structure Solution: Employ direct methods (e.g., SHELXT/SHELXD) for phase determination .
    • Refinement: Refine anisotropic displacement parameters using SHELXL. Address disorder in flexible cyclohexane rings with split positions .
  • Visualization: Use ORTEP (WinGX suite) to illustrate anisotropic thermal ellipsoids and confirm substituent orientations .
    Example Workflow: A similar compound, methyl 4-formylcyclohexanecarboxylate, was resolved using SHELX programs, achieving R1 < 0.05 .

What strategies address contradictions between spectroscopic and crystallographic data for this compound?

Level: Advanced
Answer:
Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

Dynamic NMR: Perform variable-temperature NMR to detect ring-flipping or chair interconversion. Compare energy barriers (ΔG‡) with DFT calculations .

Complementary Techniques:

  • SC-XRD: Resolve static solid-state conformation.
  • DFT Optimization: Compare computed gas-phase conformers with crystallographic data .

Neutron Diffraction: For precise H-atom positions (if isotopic labeling is feasible).
Case Study: Cyclohexane derivatives with axial substituents often show discrepancies between solution (averaged NMR signals) and solid-state (fixed XRD) structures .

How can reaction conditions be optimized to improve yield in multi-step syntheses?

Level: Advanced
Answer:

  • DoE (Design of Experiments): Use factorial designs to test variables:
    • Catalyst Loading: Pd/C (5–10 wt%) for hydrogenation efficiency .
    • Solvent Polarity: Polar aprotic solvents (e.g., DMF) for SN2 reactions; non-polar solvents (e.g., toluene) for cyclization .
  • In-line Analytics: Implement ReactIR or PAT (Process Analytical Technology) to monitor intermediates.
  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
    Example: A 20% yield increase was reported for methyl 4-formylcyclohexanecarboxylate by optimizing reaction time and temperature .

What computational methods predict the reactivity of this compound in catalytic systems?

Level: Advanced
Answer:

  • DFT Calculations:
    • Transition State Modeling: Use Gaussian or ORCA to model reaction pathways (e.g., hydrogenation barriers) .
    • NBO Analysis: Evaluate hyperconjugation effects between the amino group and ester carbonyl.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.
    Application: For catalytic hydrogenation, computed adsorption energies on metal surfaces (e.g., Pt) guide catalyst selection .

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